Butyl 4-[(chloroacetyl)amino]benzoate Butyl 4-[(chloroacetyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 106214-24-8
VCID: VC2316498
InChI: InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)
SMILES: CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol

Butyl 4-[(chloroacetyl)amino]benzoate

CAS No.: 106214-24-8

Cat. No.: VC2316498

Molecular Formula: C13H16ClNO3

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-[(chloroacetyl)amino]benzoate - 106214-24-8

Specification

CAS No. 106214-24-8
Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
IUPAC Name butyl 4-[(2-chloroacetyl)amino]benzoate
Standard InChI InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)
Standard InChI Key OAGNXKQRLZIKND-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl
Canonical SMILES CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl

Introduction

Chemical Identity and Structure

Butyl 4-[(chloroacetyl)amino]benzoate, identified by CAS registry number 106214-24-8, is characterized by a butyl group attached to a benzoate moiety, which is further substituted with a chloroacetylamino group at the para position . The compound has several synonyms in scientific literature, including:

  • Benzoic acid, 4-[(2-chloroacetyl)amino]-, butyl ester

  • Butyl 4-(2-chloroacetylamino)benzoate

  • N-chloroaceto-4-aminobutylbenzoate

  • 4-(2-chloro-acetylamino)-benzoic acid butyl ester

  • p-(2-chloroacetamido)-benzoic acid, butyl ester

The molecular structure is defined by the following parameters:

ParameterValue
Molecular FormulaC₁₃H₁₆ClNO₃
Molecular Weight269.73 g/mol
Exact Mass269.08200
SMILESCCCCOC(=O)c1ccc(cc1)NC(=O)CCl
InChIInChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)
InChIKeyOAGNXKQRLZIKND-UHFFFAOYSA-N

The compound features an aromatic ring with an amino group that links to the chloroacetyl moiety, while the carboxyl group at the para position forms an ester bond with butanol .

Physical and Chemical Properties

Butyl 4-[(chloroacetyl)amino]benzoate exhibits specific physicochemical properties that influence its behavior in various environments and applications. These properties are summarized in the following table:

PropertyValueReference
Physical StateNot explicitly stated in references-
Density1.218 g/cm³
Boiling Point439.8°C at 760 mmHg
Melting PointNot available in references
Flash Point219.8°C
Refractive Index1.555
Vapor Pressure6.18E-08 mmHg at 25°C
LogP2.89380
PSA (Polar Surface Area)55.40000
Polarizability28.2±0.5 10⁻²⁴cm³

The compound's structure imparts specific solubility characteristics, including moderate solubility in organic solvents and limited solubility in water due to its hydrophobic butyl chain . The presence of the chloroacetyl group suggests potential reactivity, particularly in nucleophilic substitution reactions .

Synthesis and Preparation

While the search results don't provide a direct synthetic route for butyl 4-[(chloroacetyl)amino]benzoate, its structure suggests potential synthesis pathways. Based on structural analysis and similar compounds, a typical synthesis likely involves:

  • The reaction of butyl 4-aminobenzoate with chloroacetyl chloride in the presence of a base

  • Alternative routes might involve esterification of 4-[(chloroacetyl)amino]benzoic acid with butanol under appropriate catalytic conditions

In related chemistry, patents discuss using aminobenzoate esters in reactions. For instance, US Patent 7547798B2 mentions that "butyl 4-aminobenzoate, also known as butamben, can be added to reaction mixtures separately or formed in situ" . While this doesn't directly describe the synthesis of our target compound, it provides context for the chemistry of related aminobenzoate esters.

In laboratory practice, the ultrasonically assisted reactions might potentially improve the yield and reduce reaction time for similar acylation reactions, as demonstrated with related compounds .

Reactivity and Chemical Behavior

The reactivity of butyl 4-[(chloroacetyl)amino]benzoate is largely determined by its functional groups:

  • Chloroacetyl Group: This moiety is particularly reactive in nucleophilic substitution reactions due to the electrophilic carbon adjacent to the chlorine atom .

  • Ester Group: The butyl ester functionality can undergo hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid.

  • Amide Bond: The N-(chloroacetyl) amide linkage provides structural rigidity and can participate in hydrogen bonding interactions.

The compound's reactivity makes it potentially useful as an intermediate in organic synthesis, particularly in the preparation of more complex molecules where selective functionalization is required. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions that can lead to diverse chemical transformations.

Safety AspectRecommendationReference
Personal ProtectionWear protective glasses, protective clothing, masks, and gloves; avoid skin contact
Hazard SignalWarning (specific hazards not detailed)
HandlingHandle in laboratory settings with appropriate ventilation
First AidNot specifically detailed in search results-
DisposalWaste should be stored separately and handled by professional waste treatment companies

Safety statements mentioned include:

  • H303: May be harmful if swallowed

  • H313: May be harmful in contact with skin

  • H333: May be harmful if inhaled

Additionally, general handling guidelines for similar compounds suggest:

  • Operations involving potential exposure should be conducted in a laboratory hood

  • Avoid generating and breathing dust, vapor, mist, or gas

  • Keep away from incompatible materials

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